molecular formula C22H25N5O2 B2416156 N-(3-phenylpropyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide CAS No. 1396814-50-8

N-(3-phenylpropyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide

Cat. No. B2416156
CAS RN: 1396814-50-8
M. Wt: 391.475
InChI Key: NVPUNCKWFDMHRY-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridines are a class of compounds that have been found to have significant biological activities . They are the dominant motif of many drugs; for instance, zaleplon and indiplon are sedative agents and ocinaplon was identified as an anxiolytic agent .


Synthesis Analysis

There are several methods for the synthesis of pyrazolo[1,5-a]pyridines. One method involves the use of N-aminopyridinium ylides in a [3 + 2]-cycloaddition with ynals to build the pyrazolo[1,5-a]pyridine core while introducing a cyano group . Another method involves the use of (E)-β-iodovinyl sulfones in a base-mediated [3 + 2]-cycloannulation strategy .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyridines consists of a pyrazole ring fused with a pyridine ring .


Chemical Reactions Analysis

In the transformation of N-aminopyridinium ylides and ynals, N-aminopyridinium ylide serves as a 1,3-dipole and a nitrogen source, which results in the production of cyanated pyrazolo[1,5-a]pyridines .

Scientific Research Applications

Synthetic Pathways and Chemical Properties

Research has highlighted the significance of heterocyclic compounds, particularly those related to pyrazolo[1,5-a]pyridine, in synthetic chemistry. The diversity of heterocyclic N-oxide molecules, including pyridine and indazole derivatives, underscores their utility as synthetic intermediates with broad biological importance. These compounds serve crucial roles in organic synthesis, catalysis, and drug development, demonstrating their versatility and potential in creating new chemical entities (Li et al., 2019).

Medicinal Applications

The structural framework of pyrazolo[1,5-a]pyridine and its derivatives exhibit a wide array of biological activities. For example, quinazoline derivatives, which share some structural similarities, have been extensively studied for their anticancer properties. These compounds inhibit the growth of colorectal cancer cells by modulating the expression of specific genes and proteins involved in cancer progression, highlighting the therapeutic potential of similar heterocyclic scaffolds (Moorthy et al., 2023).

Environmental Applications

In addition to medicinal applications, heterocyclic compounds related to N-(3-phenylpropyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide have shown potential in environmental applications. Nanofiltration membranes with crumpled polyamide films, for instance, have demonstrated dramatic improvements in separation performance, illustrating the applicability of these compounds in water treatment and purification processes (Shao et al., 2022).

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyridines depends on their specific structure and the target they interact with. For instance, zaleplon and indiplon are GABA_A receptor modulators .

Future Directions

Given the significant biological activities of pyrazolo[1,5-a]pyridines, future research may focus on developing new synthetic methods and exploring their potential as therapeutic agents .

properties

IUPAC Name

N-(3-phenylpropyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c28-21(19-17-24-27-12-5-4-10-20(19)27)25-13-15-26(16-14-25)22(29)23-11-6-9-18-7-2-1-3-8-18/h1-5,7-8,10,12,17H,6,9,11,13-16H2,(H,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPUNCKWFDMHRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=C3C=CC=CN3N=C2)C(=O)NCCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-phenylpropyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide

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